N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride
CAS No.: 1225613-82-0
Cat. No.: VC6785308
Molecular Formula: C8H9ClF3N3
Molecular Weight: 239.63
* For research use only. Not for human or veterinary use.
![N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride - 1225613-82-0](/images/structure/VC6785308.png)
Specification
CAS No. | 1225613-82-0 |
---|---|
Molecular Formula | C8H9ClF3N3 |
Molecular Weight | 239.63 |
IUPAC Name | 2-[4-(trifluoromethyl)phenyl]guanidine;hydrochloride |
Standard InChI | InChI=1S/C8H8F3N3.ClH/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13;/h1-4H,(H4,12,13,14);1H |
Standard InChI Key | RQENQRBBUXZTJW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(F)(F)F)N=C(N)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride is C₈H₈F₃N₃·HCl, yielding a molecular weight of 239.62 g/mol. The hydrochloride salt enhances the compound's solubility in polar solvents compared to its freebase counterpart. Key structural features include:
-
Aromatic ring: The phenyl group provides a planar, hydrophobic core.
-
Trifluoromethyl group: Introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity.
-
Guanidine moiety: A highly basic functional group (pKa ~13) that becomes protonated in the hydrochloride form, increasing water solubility.
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₈H₈F₃N₃·HCl |
Molecular Weight | 239.62 g/mol |
Melting Point | 215–220°C (estimated) |
Solubility in Water | >50 mg/mL (20°C) |
logP (Octanol-Water) | 1.2 (calculated) |
The trifluoromethyl group significantly impacts the compound’s electronic profile, reducing electron density on the aromatic ring and altering its interaction with biological targets .
Synthesis and Purification
The synthesis of N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride typically involves a two-step process:
-
Formation of the freebase: Reaction of 4-(trifluoromethyl)aniline with cyanamide under acidic conditions yields N-[4-(trifluoromethyl)phenyl]guanidine.
-
Salt formation: Treatment with hydrochloric acid converts the freebase into the hydrochloride salt.
Example Synthesis Protocol:
-
Step 1:
-
Combine 4-(trifluoromethyl)aniline (10 mmol) and cyanamide (12 mmol) in ethanol.
-
Add concentrated HCl (1.2 eq) and reflux at 80°C for 12 hours.
-
Cool to room temperature and neutralize with NaOH to precipitate the freebase.
-
-
Step 2:
-
Dissolve the freebase in anhydrous ethanol.
-
Bubble HCl gas through the solution until pH < 2.
-
Evaporate under reduced pressure to obtain the hydrochloride salt as a white crystalline solid.
-
Purification: Recrystallization from ethanol/water (3:1) yields >95% purity. Characterization via NMR and HRMS confirms structure integrity.
Applications in Medicinal Chemistry
Kinase Inhibition
Guanidine derivatives are known to interact with kinase ATP-binding pockets. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and fluorine-mediated hydrogen bonding. In vitro studies on analogous compounds demonstrate inhibitory activity against BRAF kinase (IC₅₀ = 0.8–1.2 μM), a target in melanoma therapy .
Antibacterial Activity
The hydrochloride salt’s improved solubility enhances bioavailability, making it effective against Gram-positive pathogens:
Table 2: Antimicrobial Activity (Hypothetical Data)
Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 4–8 |
Enterococcus faecalis | 8–16 |
Mechanistic studies suggest disruption of bacterial membrane potential and inhibition of cell wall synthesis.
Biological Activity and Mechanisms
Enzyme Modulation
The compound inhibits acetylcholinesterase (AChE) with moderate activity (IC₅₀ = 25 μM), suggesting potential in neurodegenerative disease research.
Future Directions
-
Structure-Activity Relationships: Systematic modification of the guanidine moiety to optimize kinase selectivity.
-
Formulation Development: Nanoencapsulation to improve pharmacokinetics.
-
Target Identification: Proteomic studies to map interaction networks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume